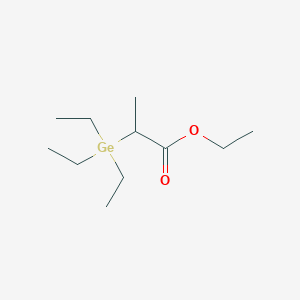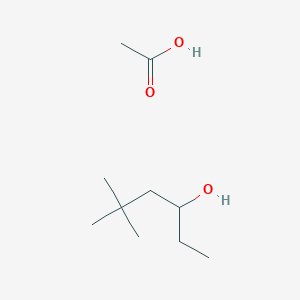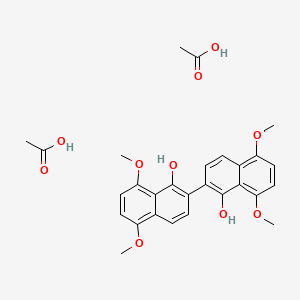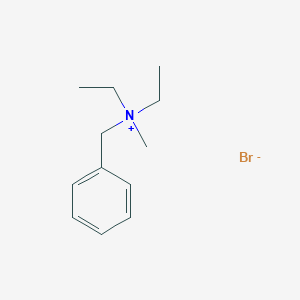![molecular formula C12H19O5P B14379083 Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester CAS No. 89901-52-0](/img/structure/B14379083.png)
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group. This compound contains a furan ring, a ketone group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethyl phosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale Michaelis-Arbuzov reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester involves its interaction with molecular targets that recognize phosphate or phosphonate groups. The compound can act as a mimic of natural phosphate groups, allowing it to inhibit enzymes or interact with proteins that bind to phosphate-containing molecules. This property makes it useful in designing enzyme inhibitors and studying phosphate-related biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator with a phosphonic acid moiety.
Uniqueness
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is unique due to its combination of a furan ring, a ketone group, and a diethyl ester moiety.
Propiedades
Número CAS |
89901-52-0 |
|---|---|
Fórmula molecular |
C12H19O5P |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-4-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C12H19O5P/c1-4-16-18(14,17-5-2)12(9-10(3)13)11-7-6-8-15-11/h6-8,12H,4-5,9H2,1-3H3 |
Clave InChI |
DXJZKDZLNVZSCN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC(=O)C)C1=CC=CO1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)






![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
